Cas no 76867-10-2 (8-bromo-7-pentofuranosyl-7H-imidazo[1,2-c]pyrrolo[3,2-e]pyrimidine-9-carbonitrile)
![8-bromo-7-pentofuranosyl-7H-imidazo[1,2-c]pyrrolo[3,2-e]pyrimidine-9-carbonitrile structure](https://pt.kuujia.com/scimg/cas/76867-10-2x500.png)
76867-10-2 structure
Nome do Produto:8-bromo-7-pentofuranosyl-7H-imidazo[1,2-c]pyrrolo[3,2-e]pyrimidine-9-carbonitrile
8-bromo-7-pentofuranosyl-7H-imidazo[1,2-c]pyrrolo[3,2-e]pyrimidine-9-carbonitrile Propriedades químicas e físicas
Nomes e Identificadores
-
- 8-bromo-7-pentofuranosyl-7H-imidazo[1,2-c]pyrrolo[3,2-e]pyrimidine-9-carbonitrile
- NSC318814
- 7H-Imidazo(1,2-c)pyrrolo(3,2-e)pyrimidine-9-carbonitrile, 8-bromo-7-pentofuranosyl-
- 7H-Imidazo[1,2-c]pyrrolo[3,2-e]pyrimidine-9-carbonitrile, 8-bromo-7-pentofuranosyl-
- AC1L76T1
- AC1Q7CBN
- NSC-318814
- 76867-10-2
- 8-bromo-7-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]imidazo[[?]]pyrrolo[[?]]pyrimidine-9-carbonitrile
- DTXSID80998173
- NSC 318814
-
- Inchi: InChI=1S/C14H12BrN5O4/c15-11-6(3-16)8-12-17-1-2-19(12)5-18-13(8)20(11)14-10(23)9(22)7(4-21)24-14/h1-2,5,7,9-10,14,21-23H,4H2
- Chave InChI: DZJDCAKSQKLVEF-UHFFFAOYSA-N
- SMILES: C1=CN2C=NC3=C(C2=N1)C(=C(N3C4C(C(C(O4)CO)O)O)Br)C#N
Propriedades Computadas
- Massa Exacta: 393.00700
- Massa monoisotópica: 393.007
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 3
- Contagem de aceitadores de ligações de hidrogénio: 7
- Contagem de Átomos Pesados: 24
- Contagem de Ligações Rotativas: 2
- Complexidade: 547
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 4
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 0.7
- Superfície polar topológica: 129Ų
Propriedades Experimentais
- Densidade: 2.15
- Índice de Refracção: 1.89
- PSA: 128.83000
- LogP: -0.07032
8-bromo-7-pentofuranosyl-7H-imidazo[1,2-c]pyrrolo[3,2-e]pyrimidine-9-carbonitrile Literatura Relacionada
-
1. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
-
Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
76867-10-2 (8-bromo-7-pentofuranosyl-7H-imidazo[1,2-c]pyrrolo[3,2-e]pyrimidine-9-carbonitrile) Produtos relacionados
- 477483-49-1(N-(1Z)-3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene-4-ethylbenzene-1-sulfonamide)
- 110654-41-6(4-(Sulfamoylmethyl)benzoic acid)
- 2242748-01-0(1,2-Pyrrolidinedicarboxylic acid, 3-(trifluoromethyl)-, 1-(1,1-dimethylethyl) ester, (2R,3R)-rel-)
- 1226454-74-5(2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide)
- 721916-31-0(4-(5-chloro-2-methoxyphenyl)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol)
- 1806649-43-3(3-(1-Chloro-2-oxopropyl)-5-(trifluoromethylthio)toluene)
- 2228726-61-0(O-{2-3-(2-methylphenyl)phenylethyl}hydroxylamine)
- 1203354-65-7(1-(4-butoxyphenyl)-3-4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenylurea)
- 2228158-92-5(tert-butyl N-(2-amino-4-hydroxy-3,3-dimethylbutyl)carbamate)
- 953851-15-5(2-5-(2-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl-N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide)
Fornecedores recomendados
Baoji Haoxiang Bio-technology Co.Ltd
Membro Ouro
CN Fornecedor
A granel
Handan Zechi Trading Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro Ouro
CN Fornecedor
Reagente

pengshengyue
Membro Ouro
CN Fornecedor
A granel

Jiangsu Xinsu New Materials Co., Ltd
Membro Ouro
CN Fornecedor
A granel
